molecular formula C8H14O2 B12641516 Octahydropentalene-1,2-diol CAS No. 78430-44-1

Octahydropentalene-1,2-diol

Cat. No.: B12641516
CAS No.: 78430-44-1
M. Wt: 142.20 g/mol
InChI Key: RVTNKLDREGTHJJ-UHFFFAOYSA-N
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Description

Octahydropentalene-1,2-diol is a saturated, rigid bicyclic diol that serves as a valuable building block in advanced scientific research and development. Its unique V-shaped molecular structure, characterized by cis-fused carbocycles, imparts stiffness and stability to polymer chains, making it an excellent monomer for synthesizing high-performance, biobased materials such as polycarbonates and polyurethanes . Research on similar octahydropentalene-diol structures has demonstrated that incorporation into polymer backbones can significantly enhance the material's tensile strength and thermal stability, although it may also increase brittleness at higher molar ratios . Beyond material science, this diol and its derivatives are key intermediates in sophisticated organic syntheses, particularly in the development of pharmaceutical compounds. For instance, hydrogenated pentalene ketone intermediates, which can be derived from such diols, are established as critical precursors in the synthesis of carbacyclin and isocarbacyclin analogues, which are of significant therapeutic interest . Furthermore, polymers incorporating the structurally related octahydro-2,5-pentalenediol have shown promising antimicrobial properties in studies, suggesting potential applications for this compound in creating bioactive surfaces and coatings for medical devices . This product is intended for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

78430-44-1

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalene-1,2-diol

InChI

InChI=1S/C8H14O2/c9-7-4-5-2-1-3-6(5)8(7)10/h5-10H,1-4H2

InChI Key

RVTNKLDREGTHJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C(C2C1)O)O

Origin of Product

United States

Preparation Methods

Reduction of Bicyclic Diketones

One of the primary methods for synthesizing this compound involves the reduction of bicyclic diketones. The general procedure is as follows:

  • Starting Material : A bicyclic diketone precursor is required.

  • Reagents : Sodium borohydride (NaBH₄) is commonly used as the reducing agent.

  • Solvent : Methanol or another suitable solvent can be used to facilitate the reaction.

  • Procedure :

    • Dissolve the diketone in methanol.
    • Add NaBH₄ slowly to the solution while maintaining a temperature around 0°C.
    • Stir the mixture for several hours at room temperature.
    • After completion, quench the reaction with hydrochloric acid and extract the product using an organic solvent (e.g., MTBE).
    • Purify the resulting product through recrystallization or chromatography.

This method has been reported to yield this compound with a purity of approximately 69%.

Direct Hydrogenation

Another effective method for synthesizing this compound is through direct hydrogenation of appropriate precursors under controlled conditions:

  • Starting Material : A suitable unsaturated compound or diketone.

  • Catalysts : Common catalysts include palladium on carbon (Pd/C) or Raney nickel.

  • Conditions :

    • Hydrogenation typically occurs at elevated pressures (50–100 bar) and moderate temperatures (25–50°C).
  • Procedure :

    • Dissolve the precursor in an appropriate solvent (e.g., ethanol).
    • Introduce the catalyst and hydrogen gas into the reaction vessel.
    • Maintain stirring and monitor the reaction until complete conversion is achieved, typically confirmed by gas chromatography.

This method allows for high yields and purity levels due to the efficiency of hydrogenation catalysts.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods discussed:

Method Starting Material Reagent/Catalyst Yield (%) Purity (%) Notes
Reduction of Diketones Bicyclic diketone NaBH₄ ~70 ~69 Simple procedure; requires careful quenching
Direct Hydrogenation Unsaturated compound Pd/C or Raney nickel High High Efficient; requires high pressure

Scientific Research Applications

There appears to be a misunderstanding in the query, as the provided search results discuss two different compounds: 1,2-Octanediol and Octahydro-2,5-pentalenediol. The query asks about "Octahydropentalene-1,2-diol," but the search results mainly refer to 1,2-Octanediol and Octahydro-2,5-pentalenediol. To address this, the applications of each compound are detailed below.

1,2-Octanediol Applications

1,2-Octanediol has various applications, including uses as an emollient, humectant, and wetting agent in cosmetics and skin care products . It also functions as a preservative in cosmetics due to its bacteriostatic and bactericidal properties .

Specific applications:

  • Cosmetics: Used in sunscreen gels and eye make-up formulations . It can also be found with phenoxyethanol as an anti-microbial agent in cosmetics .
  • Pharmaceuticals: It can be used as an intermediate for producing pharmaceuticals and veterinary medicines .
  • Other industrial uses: 1,2-Octanediol sees use in coating materials, slurries, paper mills, and water circulation systems for effective preservation against bacteria and fungi . It can also be used to improve HPLC separation of organic acids and bases and to synthesize halohydrin palmitates .
  • Medical: Useful as a pediculicide for treating head lice infestation .

Environmental degradation pathways of 1,2-Octanediol:

  • Biodegradation: Microorganisms break down organic compounds into carbon dioxide, water, and other simple inorganic substances through metabolic processes . Certain bacteria and fungi may utilize 1,2-Octanediol as a carbon and energy source to degrade it .
  • Photolysis: Organic compounds undergo chemical reactions and decompose under sunlight by absorbing ultraviolet or other wavelengths of light energy . 1,2-Octanediol may be affected by photolysis in the environment, especially in aquatic environments .
  • Chemical degradation: Organic compounds undergo chemical reactions and decompose under physical and chemical conditions, such as high temperature, high pressure, or the action of specific chemical reagents . Degradation may occur under specific chemical conditions, such as the presence of strong acids, strong bases, or oxidants .

Mechanism of Action

The mechanism of action of octahydropentalene-1,2-diol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These groups can form hydrogen bonds, making the compound reactive in both nucleophilic and electrophilic reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Octahydropentalene-1,2-diol with related bicyclic or hydroxyl-bearing compounds, focusing on structural, synthetic, and analytical distinctions.

Structural Analogues
Compound Name Core Structure Functional Groups Key Properties/Applications
This compound Bicyclic (saturated) 1,2-diol High polarity, potential chiral pool
Naphthalen-1-ol () Monocyclic aromatic Hydroxyl (-OH) UV-active, used in HPLC standards
1-Fluoronaphthalene () Aromatic Fluorine substituent Electron-deficient, fluorophore precursor
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () Aliphatic chain Hydroxyl, methylamino, thiophene Pharmacophore in drug impurities

Key Observations :

  • Polarity and Solubility : this compound exhibits higher water solubility compared to aromatic analogs like naphthalen-1-ol due to its diol groups.
  • Synthetic Utility : Unlike fluorinated or thiophene-containing analogs (e.g., 1-fluoronaphthalene), the saturated bicyclic structure of this compound reduces reactivity toward electrophilic substitution, making it more suitable for stereoselective reactions.
  • Analytical Challenges : Hydroxyl-rich compounds like this compound require derivatization (e.g., silylation) for gas chromatography, whereas aromatic analogs (e.g., naphthalen-1-ol) are readily analyzed via HPLC-UV due to inherent chromophores.
Stability and Reactivity
  • Oxidative Stability : The 1,2-diol motif in this compound is prone to oxidation under acidic conditions, contrasting with stable aromatic alcohols like naphthalen-1-ol.
  • Thermal Degradation : Under pyrolysis, this compound may undergo ring-opening reactions, while fluorinated analogs (e.g., 1-fluoronaphthalene) resist decomposition due to strong C-F bonds.
Pharmacological Relevance

While this compound itself lacks documented pharmacological activity, its structural analogs are significant:

  • Thiophene- and Naphthalene-Based Compounds (e.g., entries a–g) are common impurities in synthetic drugs like drospirenone, requiring stringent control per USP guidelines.
  • Chiral Utility: The diol’s stereocenters make it a candidate for asymmetric synthesis, unlike non-chiral analogs such as 1-fluoronaphthalene.

Biological Activity

Overview

Octahydropentalene-1,2-diol (C8H14O2) is a bicyclic organic compound characterized by two hydroxyl (-OH) groups. Its unique structure allows it to participate in various biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H14O2
  • Molecular Weight : 142.19 g/mol
  • Structure : Bicyclic compound with two hydroxyl groups

Synthesis

This compound can be synthesized through the oxidation of alkenes using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3). This method yields high purity products suitable for biological testing.

Biological Activity

Research indicates that this compound and its derivatives exhibit various biological activities, including:

  • Antioxidant Activity : Compounds derived from this compound have shown potential as antioxidants, which can mitigate oxidative stress in biological systems .
  • Enzyme Inhibition : Certain derivatives may inhibit enzymes involved in metabolic pathways, which is crucial for drug development targeting specific diseases .
  • Antimicrobial Properties : Studies suggest that this compound can exhibit antimicrobial effects against various pathogens, indicating its potential use in developing new antibiotics .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds due to the hydroxyl groups. This property enhances its reactivity in biochemical pathways, allowing it to interact with biomolecules such as proteins and nucleic acids. The mechanism may involve:

  • Hydrogen Bonding : Facilitating interactions with active sites of enzymes.
  • Nucleophilic Attack : The hydroxyl groups can act as nucleophiles in biochemical reactions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress; potential health benefits
Enzyme InhibitionInhibits key metabolic enzymes
AntimicrobialEffective against certain bacterial strains

Case Study: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound derivatives using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH levels, suggesting strong antioxidant properties. The structure-activity relationship highlighted that modifications to the hydroxyl groups could enhance efficacy .

Case Study: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited notable antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development .

Q & A

Basic: What are the recommended safety protocols for handling Octahydropentalene-1,2-diol in laboratory settings?

Methodological Guidance:

  • Personal Protective Equipment (PPE):
    • Use EN166-compliant eye protection and NIOSH/EN 166-approved gloves. Check gloves for integrity before use .
    • If aerosol formation is possible, employ N100 (US) or P3 (EU) respirators. For high concentrations, use full-face supplied-air respirators .
  • Engineering Controls: Install emergency eyewash stations and exhaust ventilation to maintain airborne concentrations below exposure limits .
  • Storage: Store in sealed containers at room temperature, away from incompatible materials (e.g., strong acids/oxidizers) .

Basic: How can researchers synthesize this compound with high purity?

Methodological Guidance:

  • Industrial Analogues: Adapt large-scale batch or continuous processes used for structurally similar diols (e.g., 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol). High-pressure reactors and advanced separation techniques (e.g., distillation, chromatography) improve yield and purity .
  • Optimization: Monitor reaction parameters (temperature, pressure) to minimize by-products. Validate purity via HPLC or GC-MS .

Intermediate: What spectroscopic techniques are optimal for characterizing the stereochemistry of this compound?

Methodological Guidance:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to identify stereocenters and coupling constants. Compare with databases for diols like (2S)-pent-4-ene-1,2-diol .
  • X-ray Crystallography: Resolve absolute configuration if crystals form. Reference structural data from cyclohexadiene-diol analogues .
  • Chiral Chromatography: Employ chiral columns (e.g., Chiralcel OD-H) to separate enantiomers and confirm stereochemical purity .

Advanced: How to design experiments investigating metabolic pathways of this compound in mammalian systems?

Methodological Guidance:

  • In Vivo Studies: Administer isotopically labeled (e.g., 13C^{13}C) compound to rodents. Track metabolites in urine/blood via LC-MS, referencing methods for 3-butene-1,2-diol .
  • Enzyme Assays: Identify enzymes (e.g., dehydrogenases) using liver microsomes. Compare with pathways of propane-1,2-diol, which involves aldehyde reductases like gldA .
  • Toxicokinetics: Measure excretion rates and correlate with genotoxicity thresholds (e.g., TTC for DNA-reactive mutagens) .

Advanced: How to resolve contradictions in genotoxicity data for diol compounds like this compound?

Methodological Guidance:

  • Comparative Analysis: Conduct parallel in vitro (Ames test, micronucleus assay) and in vivo (rodent micronucleus) studies, following EFSA protocols for benzene-1,2-diol .
  • Dose-Response Curves: Establish thresholds using the TTC framework (0.0025 μg/day for DNA-reactive mutagens). Compare with exposure levels in experimental models .
  • Mechanistic Studies: Investigate reactive intermediates (e.g., ketones) via trapping agents (e.g., glutathione) to clarify mutagenic pathways .

Intermediate: What are key considerations for stabilizing this compound in aqueous solutions?

Methodological Guidance:

  • pH Control: Maintain neutral pH to avoid degradation via acid/base catalysis, as seen in pentane-1,2-diol .
  • Oxidation Prevention: Use inert atmospheres (N2_2/Ar) and antioxidants (e.g., BHT) to inhibit radical formation .
  • Temperature: Store solutions at 4°C to slow hydrolysis, validated by stability studies on ethane-1,2-diol .

Advanced: How to evaluate catalytic oxidation mechanisms of this compound using kinetic studies?

Methodological Guidance:

  • Kinetic Profiling: Measure rate constants under varying [H+^+] and substrate concentrations. Use UV-Vis spectroscopy to monitor chromic acid intermediates, as done for ethane-1,2-diol .
  • Mechanistic Probes: Identify ester intermediates via FT-IR or 1H^1H-NMR. Compare with proposed pathways for diol oxidation .
  • Computational Modeling: Apply DFT calculations to predict transition states and validate with experimental rate data .

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